4-fluoro-N,N,3-trimethylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N,N,3-trimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has a unique structure that includes a fluorine atom, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N,N,3-trimethylbenzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N,3-trimethylaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N,N,3-trimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
4-fluoro-N,N,3-trimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 4-fluoro-N,N,3-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical processes in microorganisms, leading to their death or inhibition of growth. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets, increasing its overall potency .
Comparison with Similar Compounds
4-fluoro-N,N,3-trimethylbenzene-1-sulfonamide can be compared with other similar compounds such as:
- 4-bromo-N,N,3-trimethylbenzenesulfonamide
- 4-chloro-N,N,3-trimethylbenzenesulfonamide
- 4-methyl-N,N,3-trimethylbenzenesulfonamide
These compounds share a similar sulfonamide structure but differ in the substituent on the benzene ring. The presence of different halogens (fluorine, bromine, chlorine) or other groups (methyl) can significantly influence their chemical properties, reactivity, and biological activities. For example, the fluorine atom in this compound can increase its lipophilicity and enhance its ability to penetrate biological membranes, making it more effective in certain applications .
Properties
Molecular Formula |
C9H12FNO2S |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-fluoro-N,N,3-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-7-6-8(4-5-9(7)10)14(12,13)11(2)3/h4-6H,1-3H3 |
InChI Key |
JUIQONYUZZBRHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)F |
Origin of Product |
United States |
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